molecular formula C17H25NO2S B11119209 2-[(4-Methylphenyl)sulfonyl]-2-azaspiro[5.5]undecane

2-[(4-Methylphenyl)sulfonyl]-2-azaspiro[5.5]undecane

Cat. No.: B11119209
M. Wt: 307.5 g/mol
InChI Key: FZUIVNLAQHPONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE is a spirocyclic compound characterized by a unique structural framework. Spiro compounds are known for their distinctive three-dimensional structures, which often impart unique chemical and biological properties. This particular compound features a spiro[5.5]undecane core with a 4-methylbenzenesulfonyl group and an azaspiro moiety, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. One common approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The Prins cyclization reaction, for example, can be adapted for large-scale production by using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its spirocyclic framework can facilitate interactions with multiple binding sites, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE stands out due to its specific combination of a spiro[5.5]undecane core with a 4-methylbenzenesulfonyl group and an azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H25NO2S

Molecular Weight

307.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C17H25NO2S/c1-15-6-8-16(9-7-15)21(19,20)18-13-5-12-17(14-18)10-3-2-4-11-17/h6-9H,2-5,10-14H2,1H3

InChI Key

FZUIVNLAQHPONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(C2)CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.